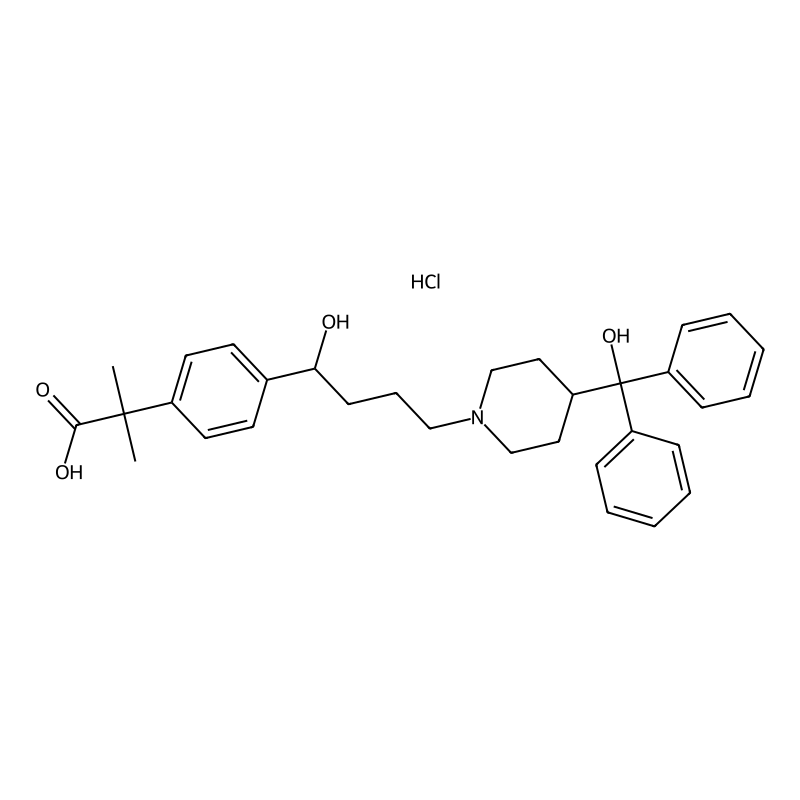

Fexofenadine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fexofenadine hydrochloride is an antihistamine used primarily to relieve symptoms associated with allergic conditions such as hay fever and chronic urticaria. It is classified as a second-generation histamine H1-receptor antagonist, which means it selectively blocks the action of histamine at H1 receptors, thereby alleviating allergy symptoms without significant sedative effects. The chemical structure of fexofenadine hydrochloride is represented by the formula , with a molecular weight of 538.13 g/mol. It appears as a white to off-white crystalline powder, soluble in methanol and ethanol, and has limited solubility in water and chloroform .

Fexofenadine's primary mechanism of action involves blocking histamine H₁ receptors []. Histamine is a chemical released by the body during an allergic reaction, and H₁ receptors are present on various cells involved in the allergic response []. By binding to these receptors, fexofenadine prevents histamine from exerting its effects, thereby alleviating allergy symptoms [].

Efficacy and Safety in Allergic Rhinitis and Urticaria

FexoHCl's efficacy in treating allergic rhinitis (hay fever) and urticaria (hives) is well-established through numerous clinical trials. Studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, runny nose, itchy eyes, and skin welts [, ].

A double-blind, placebo-controlled study compared FexoHCl to loratadine, another antihistamine, for seasonal allergic rhinitis. The results showed that FexoHCl was significantly more effective in relieving eye symptoms and nasal congestion [].

Similarly, a study investigating the efficacy of FexoHCl in chronic idiopathic urticaria (CIU) found it to be superior to placebo in reducing symptoms and improving quality of life [].

Potential Benefits Beyond Allergies

While primarily used for allergies, research suggests FexoHCl may offer potential benefits in other areas:

Atopic Dermatitis

Studies have shown that FexoHCl can improve itching associated with atopic dermatitis (eczema), suggesting its potential role in managing this condition [].

Mast Cell Activation Disorders

FexoHCl may have a role in managing mast cell activation disorders, a group of conditions characterized by the abnormal release of histamine from mast cells. Research suggests it may be beneficial in specific types of these disorders [].

Neurological Studies

Some studies have explored the potential effects of FexoHCl on cognitive function and mental health. While results are inconclusive, they indicate a need for further investigation in this area [].

Fexofenadine hydrochloride undergoes minimal metabolism in the body, with approximately 5% of an ingested dose being metabolized. The primary metabolic pathways involve the formation of a methyl ester and another minor metabolite, MDL 4829. The drug is largely excreted unchanged, with about 80% eliminated via feces and 11% through urine . The compound does not significantly interact with cytochrome P450 enzymes, which is a common pathway for many drugs, thus reducing the risk of drug-drug interactions .

Fexofenadine functions by antagonizing H1 receptors, which are responsible for mediating allergic reactions. Upon exposure to allergens, histamine is released from mast cells and basophils, leading to symptoms such as itching, sneezing, and nasal congestion. Fexofenadine's mechanism involves blocking these receptors, thus preventing histamine from exerting its effects. It has been shown to have a rapid onset of action (within 1-3 hours) and a duration of effect lasting up to 24 hours . Importantly, fexofenadine does not cross the blood-brain barrier significantly, which accounts for its non-sedative profile compared to first-generation antihistamines .

The synthesis of fexofenadine hydrochloride typically involves several steps starting from terfenadine, its parent compound. The process includes:

- Hydroxylation: Modification of the terfenadine structure to introduce hydroxyl groups.

- Piperidine Formation: Incorporation of piperidine moieties through various

Fexofenadine hydrochloride is primarily used in clinical settings for:

- Allergic Rhinitis: Treatment of seasonal allergies (hay fever).

- Chronic Urticaria: Management of chronic hives.

- Non-Sedating Antihistamine: Preferred choice for patients needing allergy relief without sedation.

It is available in various formulations including tablets and oral suspensions, typically dosed once or twice daily depending on the condition being treated .

Fexofenadine has been studied extensively for potential drug interactions. Notably:

- Fruit Juices: Co-administration with fruit juices (e.g., grapefruit, orange) can significantly reduce the absorption of fexofenadine due to inhibition of organic anion transporting polypeptides (OATP) involved in its transport. This can lead to decreased plasma concentrations and reduced efficacy .

- Other Medications: Fexofenadine may exhibit altered pharmacokinetics when taken with certain drugs such as erythromycin and ketoconazole, which can increase its plasma levels significantly .

These interactions highlight the importance of adhering to guidelines regarding food and drug co-administration.

Fexofenadine hydrochloride shares similarities with other antihistamines but stands out due to its unique properties:

| Compound Name | Type | Sedative Effect | Duration of Action | Unique Features |

|---|---|---|---|---|

| Cetirizine | Second-generation | Mild | 24 hours | Slightly sedating; used for allergic rhinitis |

| Loratadine | Second-generation | None | 24 hours | Non-sedating; longer half-life than fexofenadine |

| Desloratadine | Second-generation | None | 24 hours | Active metabolite of loratadine; similar effects |

| Terfenadine | First-generation | Yes | Shorter than fexofenadine | Associated with cardiac toxicity; withdrawn from market |

Fexofenadine's minimal sedative effects and lack of significant drug interactions make it a preferred choice among second-generation antihistamines for managing allergic conditions effectively .

The synthesis of fexofenadine hydrochloride follows a well-established multi-step organic pathway that involves several critical intermediates and reaction mechanisms [1] [2]. The most widely adopted synthetic route begins with the preparation of alpha,alpha-dimethylphenylacetic acid derivatives and proceeds through a series of transformations culminating in the formation of the final active pharmaceutical ingredient [3].

Initial Pathway Development

The foundational synthetic approach starts with N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide as the key starting material [1]. This compound undergoes a critical transformation involving hydrogen chloride gas bubbling in absolute ethanol solvent until saturation is achieved [1]. The reaction proceeds under reflux conditions for 20-30 hours, with the N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide maintaining a volumetric molar concentration of 0.40-0.50 mol/L in the absolute alcohol solvent [1].

Following the initial transformation, the reaction mixture is processed through dichloromethane extraction to yield 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester [1]. This intermediate serves as a crucial building block for subsequent coupling reactions with azacyclonol (4-piperidinyl diphenylmethanol) [1] [12].

Azacyclonol Coupling Mechanism

The coupling reaction between the chlorobutyryl intermediate and azacyclonol represents a pivotal step in fexofenadine synthesis [4] [12]. Azacyclonol, also known as diphenylmethanolpiperidine, serves as the parent structure for antihistamine compounds including fexofenadine [12]. The reaction typically employs toluene as the solvent, with the 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester and 4-piperidyl diphenylmethanol maintaining a molar ratio of 1.0-1.1:1 [1].

The volumetric molar concentration of 4-piperidyl diphenylmethanol in toluene is maintained at 0.30-0.32 mol/L [1]. Sodium carbonate, potassium iodide, and water are added to facilitate the coupling reaction, with the weight ratio of sodium carbonate, water, and potassium iodide maintained at 73-75:50-54:1 [1]. The volume ratio of water to toluene is controlled at 1:13-15, and the reaction mixture undergoes reflux for 36 hours [1].

Advanced Synthetic Strategies

Recent developments in fexofenadine synthesis have focused on direct coupling approaches that eliminate intermediate isolation steps [27]. One innovative method involves the direct reaction of cyclopropyl aryl ketones with azacyclonol under carefully controlled conditions [27]. This approach significantly simplifies the synthetic pathway by reducing the number of process steps and improving overall reaction efficiency [27].

The reduction of the ketone functionality to the corresponding alcohol represents another critical transformation in the synthetic sequence [28]. Sodium borohydride serves as the preferred reducing agent, operating at temperatures between 35-70°C in alcoholic solvents such as methanol or ethanol [28]. Complete conversion of the ketone group is essential to minimize impurity formation and achieve high yields [28].

Hydrolysis and Final Product Formation

The final stages of synthesis involve hydrolysis of ester functionalities using strong bases [28]. Sodium hydroxide, potassium hydroxide, or lithium hydroxide serve as effective hydrolysis agents [28]. The reaction typically proceeds under reflux conditions, with careful monitoring to ensure complete conversion to the carboxylic acid form of fexofenadine [28].

Following hydrolysis, the product is precipitated through careful pH adjustment using hydrochloric acid [2]. The precipitation is typically conducted at controlled temperatures between 10°C and room temperature, with pH maintained between 2.5 and 6.5 depending on the specific protocol [2] [28].

Process Optimization: Yield Enhancement and Purification Strategies

Yield Enhancement Methodologies

Process optimization for fexofenadine hydrochloride synthesis has focused extensively on maximizing yield while maintaining product purity [28]. The implementation of one-pot synthetic approaches has demonstrated significant advantages in terms of yield improvement and cost reduction [28]. These methods achieve yields exceeding 88.5% through careful control of reaction parameters and elimination of intermediate isolation steps [2] [28].

Temperature control represents a critical factor in yield optimization [28]. The reduction step requires precise temperature maintenance between 35-70°C to ensure complete conversion of ketone intermediates to the corresponding alcohols [28]. Deviations from this temperature range result in incomplete conversion and reduced overall yields [28].

The use of appropriate reducing agents in optimal quantities has proven essential for yield enhancement [28]. Sodium borohydride addition in controlled portions, typically 2.5g per 50g of starting material, provides consistent results [28]. The reaction progress is monitored through high-performance liquid chromatography until ketone content falls below 0.1% [28].

Purification Strategy Development

Crystallization-based purification has emerged as the primary method for achieving pharmaceutical-grade purity [28]. The process involves initial crystallization from the reaction mixture, followed by recrystallization from appropriate solvents [28]. Ethanol recrystallization at elevated temperatures (reflux for 3 hours) followed by cooling to 0-5°C provides effective purification [28].

The purification process achieves remarkable purity levels, with high-performance liquid chromatography analysis demonstrating purities exceeding 99.79% [28]. Meta-isomer impurities are reduced to levels below 0.03%, while ketone impurities become undetectable through optimized purification protocols [28].

Solvent selection for recrystallization plays a crucial role in purification efficiency [21]. Methanol-water mixtures in specific ratios have demonstrated effectiveness for certain polymorphic forms, while acetonitrile systems prove beneficial for alternative crystalline modifications [21].

Process Scale-Up Considerations

Industrial-scale production requires careful translation of laboratory-scale conditions to larger reaction vessels [34]. Equipment specifications for large-scale manufacturing include high-shear mixer granulators capable of handling 180g batches of fexofenadine hydrochloride with appropriate excipient ratios [34].

Drying operations utilize specialized equipment such as fluidized bed dryers operating at controlled temperatures around 54°C [34]. Milling operations employ Quadra Co-mills equipped with appropriate screen sizes (#75 screen) to achieve desired particle size distributions [34].

The implementation of Patterson-Kelley Twinshell blenders for 15-minute mixing cycles ensures uniform distribution of additives and maintains product consistency across large batches [34]. Magnesium stearate addition through hand screen #20 followed by 3-minute mixing provides appropriate lubrication for tablet compression [34].

Quality Control Integration

Process analytical technology integration has become essential for real-time monitoring of critical quality parameters during synthesis [17]. High-performance liquid chromatography with diode array detection provides comprehensive analysis of fexofenadine and related impurities including N-oxide formations, meta-isomers, and methyl ester derivatives [17].

The analytical methods demonstrate linearity across concentration ranges from 0.1-50 μg/mL for fexofenadine and related compounds [17]. Limits of detection and quantification are established at signal-to-noise ratios of 3:1 and 10:1 respectively, enabling sensitive detection of trace impurities [17].

Forced degradation studies under oxidative, acidic, basic, thermal, and photolytic conditions provide stability-indicating capabilities [17]. These studies ensure method specificity and enable identification of potential degradation pathways during manufacturing [17].

Critical Quality Attributes in Industrial-Scale Production

Physical Property Specifications

Fexofenadine hydrochloride exhibits specific physical characteristics that serve as critical quality attributes for pharmaceutical manufacturing [25] [37]. The compound appears as a white to off-white crystalline powder with a melting point range of 148-150°C [25] [37]. These physical properties must be maintained within strict specifications to ensure consistent pharmaceutical performance.

The molecular weight of 538.13 g/mol and empirical formula C₃₂H₃₉NO₄·HCl define the basic chemical identity [43]. The compound demonstrates specific solubility characteristics, being freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane [43]. These solubility properties directly impact manufacturing processes and formulation development.

Crystalline structure analysis reveals multiple polymorphic forms with distinct characteristics [31]. Form A1, Form B1, and Form C1 represent three well-characterized polymorphic modifications obtained through recrystallization in organic solvents under variable conditions [31]. Each form exhibits unique powder X-ray diffraction patterns and thermal behavior profiles [31].

Purity Standards and Impurity Control

Industrial-scale production requires stringent purity standards with specifications typically exceeding 98.0% as determined by high-performance liquid chromatography [29]. The purity assessment includes comprehensive analysis of related substances and potential degradation products [26].

Key impurities that require monitoring include the N-oxide derivative (2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid), meta-isomer impurities, and methyl ester derivatives [26]. The N-oxide impurity forms during oxidative stress conditions and requires specific analytical methods for detection and quantification [26].

Ketone impurities from incomplete reduction reactions must be controlled to undetectable levels [28]. High-performance liquid chromatography methods with detection limits below 0.1% ensure adequate control of these critical impurities [28]. Meta-isomer content typically must be maintained below 0.1% to meet pharmaceutical specifications [28].

Manufacturing Process Critical Parameters

Temperature control throughout the manufacturing process represents a critical quality attribute [28]. Reduction reactions require precise temperature maintenance between 35-70°C to ensure complete conversion and optimal yield [28]. Deviations from specified temperature ranges result in increased impurity formation and reduced product quality [28].

pH control during precipitation and purification steps directly impacts product purity and polymorphic form [2] [28]. Precipitation typically occurs at pH values between 2.5-6.5, with specific pH targets depending on the desired crystalline form [2] [28]. Careful pH adjustment using hydrochloric acid or other appropriate acids ensures consistent product quality [28].

Reaction time optimization ensures complete conversion while minimizing side reaction formation [1]. Reflux periods of 20-30 hours for initial transformations and 36 hours for coupling reactions have been established as optimal for achieving high yields and purity [1]. Monitoring through analytical methods enables real-time assessment of reaction completion [28].

Crystallization Techniques and Polymorph Control

Polymorphic Form Identification and Characterization

Fexofenadine hydrochloride exhibits extensive polymorphism with numerous crystalline forms identified and characterized [31] [39]. Form I represents the anhydrous form commonly used in pharmaceutical applications, while Form II corresponds to the hydrate form that develops upon water exposure [19] [39]. Additional forms include Form III (anhydrous), Form IV (hydrate), and numerous solvate forms designated as Forms V through XXI [31] [39].

Powder X-ray diffraction serves as the primary analytical technique for polymorphic form identification [39]. Form XIX demonstrates characteristic peaks at 3.8, 8.8, 11.3, 18.8, and 20.2 ± 0.2 degrees 2-theta [39]. Form XX exhibits distinct diffraction patterns with peaks at 5.4, 10.7, 14.0, 14.7, 15.8, 17.0, 19.0, 20.0, 21.6, and 23.2 ± 0.2 degrees 2-theta [39].

Differential scanning calorimetry provides complementary characterization data for polymorphic identification [39]. Form XIX displays a first endothermic peak at 90-100°C and a second endotherm at 148-155°C [39]. Thermogravimetric analysis reveals weight loss patterns characteristic of specific polymorphic forms, with Form XIX showing 4-8% weight loss at temperatures between 30-150°C [39].

Crystallization Process Development

Controlled crystallization from methanol-water mixtures enables preparation of specific polymorphic forms [21]. Form B (approximately monohydrate) preparation involves dissolving fexofenadine hydrochloride in methanol-water mixtures followed by cooling to temperatures below -5°C [21]. The precipitate is recovered through filtration and washing with water-methanol mixtures in volume ratios of 0.8-1.25 v/v [21].

Form C preparation utilizes acetonitrile as the solvent system [21]. The process involves dispersing fexofenadine monohydrate in acetonitrile followed by controlled cooling to temperatures below -5°C, preferably around -15 to -10°C over approximately four hours [21]. The resulting precipitate contains approximately 6.5-7.5% acetonitrile, characterizing it as an approximately monosolvate form [21].

Alternative crystallization approaches employ isopropanol-water systems for Form XXI preparation [39]. The process requires fexofenadine base to isopropanol ratios of approximately 1:2 (g/vol) or below, with water content exceeding 10% by volume relative to isopropanol [39]. Cooling to temperatures between -20°C and 0°C, preferably around -10°C, with agitation facilitates crystallization [39].

Process Control Strategies

Water content control represents the most critical parameter for polymorphic form management during manufacturing [19]. Water addition serves as the key controlling factor for polymorphic conversion from Form I to Form II during wet granulation processes [19]. Complete inhibition of phase transformation occurs when water content is maintained below 15% w/w [19].

Temperature control during crystallization processes directly influences the resulting polymorphic form [21] [39]. Drying conditions significantly impact final polymorphic form, with Form XX preparation requiring drying at 50-80°C, preferably 65-70°C, under reduced pressure below 100 mmHg [39]. Drying duration typically ranges from 6-24 hours, with 16 hours being preferred for optimal results [39].

Seeding strategies enhance polymorphic control and crystallization reproducibility [21] [39]. Addition of pre-formed crystals of the desired polymorphic form promotes crystallization in the target form [21]. Mixing during drying processes accelerates conversion between polymorphic forms, particularly the transformation from Form XVI to Form XX [39].

Industrial Implementation and Scale-Up

Industrial-scale crystallization requires specialized equipment capable of precise temperature and atmospheric control [39]. Low humidity atmospheres below 20% relative humidity, preferably approaching 0% relative humidity, facilitate specific polymorphic transformations such as Form XVI to Form XX conversion [39].

Monitoring systems utilizing real-time powder X-ray diffraction enable continuous assessment of polymorphic form during large-scale crystallization [19]. These systems provide immediate feedback on crystallization progress and polymorphic form development, enabling process adjustments to maintain target specifications [19].

Quality control protocols incorporate multiple analytical techniques for comprehensive polymorphic characterization [31]. Powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis provide complementary data for polymorphic form verification [31]. These methods ensure consistent polymorphic form production across manufacturing batches [31].

High Performance Liquid Chromatography Method Development

Reverse Phase High Performance Liquid Chromatography represents the predominant analytical approach for fexofenadine hydrochloride quantification in pharmaceutical matrices. The development of robust chromatographic methods requires systematic optimization of several critical parameters including stationary phase selection, mobile phase composition, and detection conditions [1].

The most extensively validated method employs a Polaris C18 column (15 × 4.6 mm internal diameter, 5 μm particle size) as the stationary phase, demonstrating superior chromatographic performance compared to alternative column chemistries [1]. The optimized mobile phase consists of potassium dihydrogen phosphate buffer adjusted to pH 4.0 with orthophosphoric acid, combined with acetonitrile in a 65:35 volume ratio. This composition provides optimal peak symmetry and resolution while maintaining acceptable retention times [1].

Critical chromatographic parameters include a flow rate of 1.0 mL/min, detection wavelength of 220 nm, injection volume of 20.0 μL, and ambient temperature operation. Under these conditions, fexofenadine hydrochloride exhibits a retention time of 4.1 minutes with an asymmetry factor of 1.173, indicating excellent peak shape [1].

Method validation parameters demonstrate exceptional analytical performance with a correlation coefficient of 0.9999 across the linear range of 5-15 μg/mL. Recovery studies conducted at 80%, 100%, and 120% levels yielded mean recoveries of 99.54%, 99.81%, and 100.24% respectively, with an overall mean recovery of 99.86% [1]. Precision studies showed relative standard deviation values of 0.665%, confirming excellent repeatability [1].

Ultra Performance Liquid Chromatography Method Development

Ultra Performance Liquid Chromatography offers significant advantages in terms of analysis time, resolution, and sensitivity for fexofenadine hydrochloride analysis. Multiple UPLC methods have been developed for both single-component and combination formulations [2] [3] [4].

A highly sensitive UPLC method utilizing an Acquity UPLC HSS C18 column (1.8 μm particle size) demonstrates exceptional performance for simultaneous determination of phenylephrine and fexofenadine. The mobile phase consists of orthophosphoric acid buffer (pH 2.8) and acetonitrile in a 55:45 volume ratio, with a flow rate of 0.3 mL/min and detection at 272 nm [2]. The method achieves retention times of 1.347 and 1.536 minutes for phenylephrine and fexofenadine respectively, with detection limits of 0.04 μg/mL for phenylephrine and 0.21 μg/mL for fexofenadine [2].

Stability-indicating UPLC methods have been developed for simultaneous determination of fexofenadine and montelukast using an HSS C18 column with 0.1% orthophosphoric acid and acetonitrile (50:50 volume ratio) as the mobile phase. The method demonstrates excellent linearity over concentration ranges of 2.5-15 μg/mL for montelukast and 30-180 μg/mL for fexofenadine [4].

Method Development for Impurity Analysis

Stability-indicating chromatographic methods for impurity analysis employ sophisticated gradient elution techniques to achieve separation of fexofenadine hydrochloride from its related compounds. A comprehensive method utilizing a Hypersil BDS C-18 column (250 × 4.6 mm, 5 μm) with a mobile phase containing phosphate buffer, 1-octane sulfonic acid sodium salt monohydrate, triethylamine, and methanol achieves complete separation of fexofenadine and four related impurities [5].

The method demonstrates excellent chromatographic characteristics with theoretical plate counts exceeding 4940 for fexofenadine, resolution values greater than 2.3 between adjacent peaks, and tailing factors below 1.2 [5]. Linear calibration curves are achieved over the range 0.1-50 μg/mL for both the parent compound and related impurities [5].

| Compound | Retention Time (min) | Theoretical Plates | Resolution | Tailing Factor |

|---|---|---|---|---|

| Fexofenadine | 10.72 | 4940 | - | 1.000 |

| Impurity A | 11.99 | 5900 | 2.3 | 1.033 |

| Impurity B | 14.01 | 6210 | 3.52 | 1.123 |

| Impurity C | 16.53 | 8398 | 4.39 | 1.009 |

| Impurity D | 21.23 | 9500 | 7.54 | 1.189 |

Mass Spectrometric Detection in Biological Matrices

Enantioselective Liquid Chromatography-Tandem Mass Spectrometry

Enantioselective bioanalytical methods have been developed for the determination of fexofenadine enantiomers in human plasma and urine using liquid chromatography-tandem mass spectrometry. These methods employ chiral stationary phases, specifically the Chirobiotic V column, to achieve baseline separation of (R)-(+)- and (S)-(-)-fexofenadine enantiomers [6].

The plasma method utilizes 200 μL sample volumes with liquid-liquid extraction using chloroform in acidic medium, employing (S)-(-)-metoprolol as internal standard. The method demonstrates linearity over the range 0.025-100 ng/mL for each fexofenadine enantiomer with precision and accuracy within acceptable limits [6]. For urine analysis, 50 μL sample volumes are processed with a linear range of 0.02-10 μg/mL per enantiomer [6].

Mass spectrometric detection employs selected reaction monitoring (SRM) with the transition m/z 502→466 for fexofenadine and appropriate transitions for the internal standard. The methods have been successfully applied to maternal-fetal pharmacokinetic studies, demonstrating enantiomeric ratios in plasma (AUC₀₋∞(R)-(+)/(S)-(-)) of approximately 1.5, while urine ratios approach unity [6].

Direct Plasma Injection Online Solid Phase Extraction

Online solid phase extraction coupled with liquid chromatography-tandem mass spectrometry represents an advanced approach for high-throughput bioanalysis. The method employs a Bio Trap 500 C18 column (20 × 4.0 mm) for automated sample cleanup, allowing direct injection of 20 μL plasma samples [7].

The analytical column (Acclaim C8, 5 μm, 50 × 4.6 mm) operates at 40°C with a mobile phase consisting of 10 mM ammonium acetate buffer and 60% acetonitrile at pH 7.0, with a flow rate of 1.5 mL/min [7]. Mass spectrometric detection utilizes positive ion mode with selected reaction monitoring for fexofenadine (m/z 502→466) and cetirizine internal standard (m/z 389→201) [7].

Method validation parameters demonstrate a limit of quantification of 10 ng/mL with precision values below 11.21% and accuracy between 88.77% and 96.84%. The Bio Trap SPE column exhibits stability for at least 800 plasma injections of 20 μL each [7].

Sample Preparation Optimization

Comparative studies of extraction techniques have evaluated liquid-liquid extraction versus protein precipitation for fexofenadine analysis in biological matrices. Protein precipitation using methanol demonstrates superior recovery rates exceeding 90% compared to liquid-liquid extraction recovery rates of 52-55% [8].

The optimized protein precipitation method employs methanol for protein removal, followed by analysis using a C18 column (250 × 4.6 mm, 5 μm) with UV detection at 220 nm. The method achieves a linear range of 0.8-4.0 μg/mL with lower limits of detection and quantification established at 0.6 and 0.8 μg/mL respectively [8].

Matrix effects and recovery have been systematically evaluated at multiple concentration levels (0.8, 1.6, 2.4, and 3.2 μg/mL) with triplicate analyses. The protein precipitation method demonstrates consistent recovery rates across all concentration levels while offering advantages in terms of speed and simplicity compared to liquid-liquid extraction [8].

| Extraction Method | Recovery (%) | Precision (RSD%) | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|---|

| Protein Precipitation | >90 | <5 | 0.8-4.0 | 0.6 | 0.8 |

| Liquid-Liquid Extraction | 52-55 | <8 | 0.8-4.0 | 0.8 | 1.0 |

X-Ray Powder Diffraction for Crystal Structure Elucidation

Crystal Structure Determination from Powder Diffraction Data

X-ray powder diffraction analysis has successfully elucidated the complete crystal structure of fexofenadine hydrochloride, representing the first comprehensive structural characterization of this pharmaceutically important compound. The structure determination employed advanced powder diffraction techniques due to the inability to obtain suitable single crystals despite extensive crystallization experiments [9] [10].

Crystallographic parameters reveal that fexofenadine hydrochloride crystallizes in the triclinic crystal system with space group P-1. The unit cell parameters are: a = 6.36533(20) Å, b = 15.1310(5) Å, c = 15.5895(5) Å, α = 78.5595(11)°, β = 80.5207(12)°, γ = 87.8503(10)°, with a unit cell volume of 1451.54(8) ų [9] [10].

The unit cell contains two formula units (Z = 2, Z′ = 1) with a calculated density of 1.231 g/cm³. The structure was determined using Cu-Kα₁ radiation (λ = 1.5406 Å) over a 2θ range of 3.0-80.0°, achieving excellent refinement statistics with Rwp = 3.378%, Rp = 2.603%, and goodness of fit = 1.202 [9] [10].

Molecular Conformation and Packing

Molecular conformation analysis reveals that fexofenadine adopts a quite elongated conformation in the crystal structure. Notably, the central n-butyl group does not adopt the typical all-trans conformation but rather a gauche conformation with a C-C-C-C torsion angle of 75° [9] [10].

The piperidine ring maintains the expected chair conformation, while the two terminal phenyl rings are positioned almost perpendicular to each other to minimize steric hindrance. This arrangement optimizes both intramolecular stability and intermolecular packing efficiency [9] [10].

Crystal packing is characterized by a sophisticated hydrogen bond network that stabilizes the structure. Each unit cell contains two fexofenadine cations (one with S-configuration, the other with R-configuration) and two chloride counter ions, reflecting the racemic nature of the compound [9] [10].

Hydrogen Bonding Network

Hydrogen bond analysis reveals a complex two-dimensional network formed by multiple types of hydrogen bonds. The fexofenadine cation connects to chloride anions through strong hydrogen bonds of the type ⁺N-H···Cl⁻ and two strong O-H···Cl⁻ hydrogen bonds [9] [10].

A particularly interesting structural feature is that the NH and OH groups of one molecule connect to three different chloride anions, while each chloride ion connects to three API cations in a trigonal planar arrangement. Additionally, the COOH groups of neighboring molecules form dimers, a commonly observed structural motif in carboxylic acid-containing compounds [9] [10].

This hydrogen bonding pattern results in a two-dimensional hydrogen bond network parallel to the (011) crystallographic plane, providing significant structural stability and explaining the compound's solid-state properties [9] [10].

Polymorphism Studies

Comprehensive polymorphism screening has been conducted using over 150 crystallization experiments employing various techniques including recrystallization from solvents, gas diffusion, layering with antisolvents, and gel crystallization. All crystalline samples obtained corresponded to the same polymorphic form, indicating that fexofenadine hydrochloride exhibits only one stable polymorphic form under standard conditions [9] [10].

The extensive screening employed diverse solvents including dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide, various ethers and esters, alcohols, water, acids, and bases. No additional polymorphs, hydrates, or solvates were identified, suggesting exceptional structural stability of the observed crystal form [9] [10].

| Crystal Parameter | Value | Standard Uncertainty |

|---|---|---|

| a (Å) | 6.36533 | (20) |

| b (Å) | 15.1310 | (5) |

| c (Å) | 15.5895 | (5) |

| α (°) | 78.5595 | (11) |

| β (°) | 80.5207 | (12) |

| γ (°) | 87.8503 | (10) |

| Volume (ų) | 1451.54 | (8) |

| Density (g/cm³) | 1.231 | calculated |

Thermal Analysis: Differential Scanning Calorimetry and Thermogravimetric Analysis Profiling

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry studies have characterized the thermal behavior of fexofenadine hydrochloride polymorphic forms, revealing distinct thermal events that provide insight into structural stability and phase transformations. Form I of fexofenadine hydrochloride exhibits a characteristic sharp melting endotherm in the temperature range of 199-206°C [11] [12].

Phase transformation studies have identified the existence of at least two polymorphic forms, designated as Form I and Form II. Form I represents the thermodynamically stable form under ambient conditions, while Form II can be generated through specific processing conditions including wet granulation processes [11] [12].

The thermal transition from Form I to Form II occurs at approximately 132°C, manifesting as a distinct endothermic peak in the differential scanning calorimetry thermogram. This transition is particularly relevant for pharmaceutical processing, as wet granulation conditions can induce this phase transformation [11] [12].

Decomposition characteristics show that fexofenadine hydrochloride remains thermally stable up to approximately 200°C, beyond which exothermic decomposition begins. The decomposition process is heating rate dependent, indicating a kinetic rather than thermodynamic process [13].

Thermogravimetric Analysis Profiling

Thermogravimetric analysis reveals multiple weight loss events that characterize the thermal stability profile of fexofenadine hydrochloride. The initial weight loss occurring in the temperature range of 30-150°C represents approximately 4-8% of the total mass, attributed to the hygroscopic nature of the compound and loss of adsorbed moisture [11] [12].

Dehydration processes occur at relatively low temperatures, with a specific dehydration event observed at 114.96°C corresponding to a weight loss of 0.2078%. This minor dehydration suggests the presence of loosely bound water molecules that are readily removed under mild heating conditions [14].

Major decomposition begins at temperatures exceeding 250°C, characterized by rapid and extensive weight loss indicative of complete thermal degradation of the organic structure. The decomposition process is complex, involving multiple overlapping steps that reflect the breakdown of different molecular fragments [11] [12].

Thermal stability assessment under pharmaceutical processing conditions (105°C) demonstrates that fexofenadine hydrochloride maintains structural integrity for extended periods, making it suitable for various manufacturing processes including hot-melt extrusion and spray drying [15].

Phase Transformation Kinetics

Wet granulation studies have demonstrated that the presence of water can induce phase transformation from Form I to Form II, with the extent of transformation dependent on water content and processing conditions. The transformation kinetics follow first-order behavior with activation energies that vary with moisture content [11] [12].

Quantitative phase analysis using differential scanning calorimetry enables determination of Form I content in pharmaceutical formulations by measuring the melting enthalpy at 198.3°C. The method provides accurate quantification of polymorphic composition, which is critical for ensuring consistent bioavailability [11] [12].

The transformation process is influenced by several factors including temperature, humidity, mechanical stress, and excipient interactions. Understanding these relationships is essential for formulation development and process optimization [11] [12].

Thermal Stability Under Stress Conditions

Stress testing protocols have evaluated fexofenadine hydrochloride stability under various thermal conditions including isothermal exposure at 105°C for extended periods. The compound demonstrates good thermal stability with minimal degradation under these conditions [15].

Accelerated aging studies using elevated temperatures have identified potential degradation pathways and enabled prediction of shelf-life under normal storage conditions. The thermal degradation follows Arrhenius kinetics, allowing extrapolation to ambient storage conditions [16].

Compatibility studies with common pharmaceutical excipients using differential scanning calorimetry and thermogravimetric analysis have identified potential interactions that could affect stability. These studies are essential for formulation development and selection of appropriate excipients [11] [12].

| Thermal Event | Temperature (°C) | Type | Atmosphere | Heating Rate (°C/min) |

|---|---|---|---|---|

| Dehydration | 114.96 | Endothermic | Nitrogen | 10 |

| Phase Transition | 132 | Endothermic | Nitrogen | 10 |

| Melting (Form I) | 199-206 | Endothermic | Nitrogen | 10 |

| Decomposition Onset | ~200-250 | Exothermic | Air/Nitrogen | 10 |

| Major Decomposition | >250 | Exothermic | Air/Nitrogen | 10 |

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant;Health Hazard